Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is an organic compound with the molecular formula C12H17NO2. This compound is characterized by the presence of an amino group, a methyl ester group, and a substituted phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate typically involves the reaction of 4-methylbenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[(4-methylphenyl)methyl]propanoate
- Ethyl 3-[(4-methylphenyl)methyl]amino]propanoate
- Methyl 3-amino-2-(aminomethyl)propanoate
Uniqueness
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino group and a methyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKVVPIACLWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.